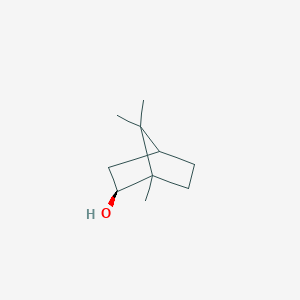

(+)-Borneol

Übersicht

Beschreibung

d-Borneol: ist ein natürlich vorkommender bicyclischer Monoterpenalkohol mit der Summenformel C10H18O . Es ist eine wertvolle Verbindung, die in der traditionellen chinesischen Medizin, Lebensmitteln und aromatischen Gewürzen verwendet wird. d-Borneol ist bekannt für seinen charakteristischen Duft und seinen scharfen, bitteren Geschmack. Es findet sich in den ätherischen Ölen verschiedener Pflanzen, darunter der Mei Pian-Baum (Cinnamomum burmannii) und Longnao Zhang (Cinnamomum camphora) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: d-Borneol kann durch Einwirkung von Ketoreduktase aus d-Campher synthetisiert werden. Dieses Verfahren beinhaltet die Reduktion von d-Campher unter Verwendung von Ketoreduktase-Enzymen, was zur Bildung von d-Borneol führt . Eine andere Methode beinhaltet die Reduktion von Campher unter Verwendung von Natriumborhydrid, wobei Isoborneol als Hauptprodukt entsteht, aber auch d-Borneol gewonnen werden kann .

Industrielle Herstellungsverfahren: Die industrielle Produktion von d-Borneol erfolgt in der Regel durch Extraktion aus natürlichen Quellen wie dem Mei Pian-Baum und Longnao Zhang. Die ätherischen Öle werden durch Wasserdampfdestillation gewonnen und anschließend durch Sublimation gereinigt. Dieses Verfahren gewährleistet eine hohe Reinheit und Qualität von d-Borneol .

Chemische Reaktionsanalyse

Reaktionstypen: d-Borneol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: d-Borneol kann mit Oxidationsmitteln wie Natriumhypochlorit zu Campher oxidiert werden

Reduktion: Campher kann mit Reduktionsmitteln wie Natriumborhydrid wieder zu d-Borneol reduziert werden .

Substitution: d-Borneol kann an Substitutionsreaktionen teilnehmen, obwohl konkrete Beispiele weniger häufig dokumentiert sind.

Hauptprodukte, die gebildet werden:

Oxidation: Campher

Reduktion: Isoborneol (Hauptprodukt) und d-Borneol

Wissenschaftliche Forschungsanwendungen

d-Borneol hat eine breite Palette wissenschaftlicher Forschungsanwendungen in verschiedenen Bereichen:

Chemie:

- Wird als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet.

- Wirkt als chirales Hilfsmittel in der asymmetrischen Synthese.

Biologie:

- Untersucht für seine Rolle bei der Verbesserung der Arzneimittelverabreichung über biologische Membranen, einschließlich der Blut-Hirn-Schranke .

Medizin:

- In traditionellen chinesischen Medizin-Formulierungen integriert, um die Arzneimittelverabreichung ins Gehirn zu verbessern.

- Zeigt entzündungshemmende, schmerzlindernde und neuroprotektive Eigenschaften .

Industrie:

- Wird in der Lebensmittelindustrie als Geschmacksstoff verwendet.

- Wird in der Kosmetikindustrie aufgrund seiner aromatischen Eigenschaften eingesetzt.

Wirkmechanismus

d-Borneol entfaltet seine Wirkung durch verschiedene Mechanismen:

Permeationsverbesserung: Ändert die Lipidstrukturen der Zellmembran, moduliert ATP-Bindungskassetten-Transporter und öffnet Tight-Junction-Proteine, wodurch die Arzneimittelverabreichung über die Blut-Hirn-Schranke und andere physiologische Barrieren verbessert wird .

Entzündungshemmende und schmerzlindernde Wirkungen: Aktiviert den p38-COX-2-PGE2-Signalweg, was zu seinen entzündungshemmenden und schmerzlindernden Eigenschaften beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions: d-Borneol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: d-Borneol can be oxidized to camphor using oxidizing agents such as sodium hypochlorite

Reduction: Camphor can be reduced back to d-borneol using reducing agents like sodium borohydride .

Substitution: d-Borneol can participate in substitution reactions, although specific examples are less commonly documented.

Major Products Formed:

Oxidation: Camphor

Reduction: Isoborneol (main product) and d-Borneol

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

(+)-Borneol has shown promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it can enhance blood-brain barrier permeability, facilitating the delivery of therapeutic agents to the central nervous system. This property is crucial for treating conditions where effective drug delivery is hindered by the blood-brain barrier .

Mechanisms of Action:

- Increases the expression of calcium and nitric oxide synthases, which are involved in neuronal signaling .

- Exhibits antioxidant activity, reducing oxidative stress and inflammation in neuronal tissues .

Antinociceptive and Anti-inflammatory Properties

Research has demonstrated that this compound possesses significant antinociceptive (pain-relieving) and anti-inflammatory effects. It has been shown to inhibit pain pathways both centrally and peripherally, making it a candidate for pain management therapies .

Clinical Implications:

- Potential use in managing chronic pain conditions.

- Could serve as an adjunct therapy in inflammatory diseases.

Drug Delivery Enhancement

One of the most notable applications of this compound is its ability to enhance the permeability of other drugs across the blood-brain barrier. This characteristic has been extensively studied for improving the bioavailability of various therapeutic agents used in treating neurological disorders .

Key Findings:

- Borneol's interaction with tight junctions in endothelial cells can facilitate drug transport across the blood-brain barrier.

- It can increase the efficacy of co-administered drugs by enhancing their absorption and distribution within the central nervous system .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of bacteria and fungi. Its effectiveness as a natural preservative makes it valuable in pharmaceutical formulations and topical applications for wound healing .

Applications:

- Used in topical ointments for infections due to its antibacterial properties.

- Investigated as a potential component in new antimicrobial drugs aimed at combating resistant strains of bacteria.

Cardiovascular Benefits

Research indicates that this compound may have beneficial effects on cardiovascular health by improving blood circulation and reducing blood pressure. Its antioxidant properties help protect against oxidative damage, which is crucial for maintaining cardiovascular integrity .

Clinical Applications:

- Potential use in formulations aimed at preventing cardiac arrhythmias.

- May serve as a complementary treatment for hypertension.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotection | Enhances drug delivery to the brain; reduces oxidative stress | Increases calcium and nitric oxide synthase expression |

| Pain Management | Exhibits antinociceptive effects | Effective in chronic pain management |

| Drug Delivery | Improves permeability across the blood-brain barrier | Enhances bioavailability of co-administered drugs |

| Antimicrobial | Effective against various bacteria and fungi | Valuable for topical formulations and wound healing |

| Cardiovascular Health | Improves blood circulation; reduces blood pressure | Antioxidant effects protect cardiovascular system |

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- A study demonstrated that patients with ischemic stroke showed improved outcomes when treated with this compound combined with standard therapies, suggesting enhanced cerebral blood flow and reduced neuronal injury .

- Another case highlighted its use in treating chronic pain conditions where patients reported significant relief when using formulations containing this compound alongside traditional analgesics .

Wirkmechanismus

d-Borneol exerts its effects through several mechanisms:

Permeation Enhancement: Alters cell membrane lipid structures, modulates ATP binding cassette transporters, and opens tight junction proteins, enhancing drug delivery across the blood-brain barrier and other physiological barriers .

Anti-inflammatory and Analgesic Effects: Activates the p38-COX-2-PGE2 signaling pathway, contributing to its anti-inflammatory and analgesic properties .

Vergleich Mit ähnlichen Verbindungen

d-Borneol wird mit anderen ähnlichen Verbindungen verglichen und hebt seine Einzigartigkeit hervor:

Isoborneol: Ein exo-Diastereomer von d-Borneol, das als Hauptprodukt bei der Reduktion von Campher entsteht.

l-Borneol: Das Enantiomer von d-Borneol, das auch in der Natur vorkommt und in der Parfümerie verwendet wird.

Campher: Die oxidierte Form von d-Borneol, die in verschiedenen Anwendungen wie Medizin und Kosmetik verwendet wird

d-Borneol zeichnet sich durch seine hohe Reinheit bei der Extraktion aus natürlichen Quellen und seine bedeutende Rolle in der traditionellen chinesischen Medizin und der modernen wissenschaftlichen Forschung aus.

Biologische Aktivität

(+)-Borneol, a bicyclic monoterpene, is recognized for its diverse biological activities, which include analgesic, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and potential clinical implications.

This compound is structurally similar to its enantiomer (−)-borneol but exhibits distinct biological properties. Its mechanisms of action can be attributed to several pathways:

- Calcium Ion Regulation : this compound influences intracellular calcium levels, which plays a crucial role in various cellular functions including neurotransmitter release and muscle contraction. Studies indicate that it can modulate calcium influx in neurons and platelets, contributing to its analgesic and anti-thrombotic effects .

- Blood-Brain Barrier (BBB) Permeation : Research has shown that this compound enhances the permeability of the BBB, facilitating the delivery of therapeutic agents to the central nervous system (CNS). This property is particularly significant in treating neurological disorders .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. It has been shown to activate M2 macrophages and modulate neutrophil function, contributing to its immunomodulatory effects .

2.1 Analgesic Effects

Clinical studies have demonstrated that topical application of this compound significantly reduces pain intensity in postoperative patients. A randomized controlled trial showed a mean reduction in Visual Analog Scale (VAS) scores from 62.82 to 30.81 in the borneol group compared to placebo (P < 0.0001). Approximately 66% of patients reported at least a 50% reduction in pain intensity .

| Parameter | Placebo (n=60) | Borneol (n=62) | P-value |

|---|---|---|---|

| VAS Score (Before Treatment) | 62.33 ± 15.66 | 62.82 ± 15.11 | 0.8167 |

| VAS Score (After Treatment) | 42.75 ± 19.21 | 30.81 ± 13.46 | <0.0004 |

| Absolute Change in VAS Score | 19.58 ± 17.33 | 32.02 ± 14.97 | <0.0001 |

2.2 Neuroprotective Effects

In ischemic stroke models, this compound has shown promise in reducing oxidative stress and excitotoxicity by enhancing antioxidant enzyme activity and inhibiting excessive glutamate release . It mitigates neuronal damage during ischemic events by regulating intracellular calcium levels and promoting cerebral blood flow.

3. Case Studies and Clinical Findings

Research indicates that combining this compound with other therapeutic agents can enhance their efficacy:

- Combination with Chemotherapeutics : Studies have shown that when combined with paclitaxel or curcumin, this compound enhances their anticancer properties through improved bioavailability and synergistic effects against cancer cells .

- Drug Delivery Enhancement : A comprehensive review highlighted that systemic co-administration of drugs with this compound resulted in a significant increase in their brain bioavailability, suggesting its potential as an adjuvant in CNS drug formulations .

4. Safety Profile

The safety profile of this compound appears favorable based on available studies, with no significant adverse effects reported in clinical trials involving topical applications . However, further research is warranted to fully understand its long-term safety and potential interactions with other medications.

Eigenschaften

IUPAC Name |

(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGKSKDOIYIVQL-WEDXCCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052143, DTXSID2058700 | |

| Record name | endo-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], White to off-white crystals; piney camphoraceous aroma | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Borneol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

212 °C | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

150 °F (60 °C) /closed cup/ | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Borneol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C | |

| Record name | Borneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystals, White translucent lumps | |

CAS No. |

507-70-0, 464-43-7 | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | endo-Borneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Borneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Borneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Borneol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | endo-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BORNEOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D24LWT4FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89NIB437X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for (+)-Borneol?

A1: this compound is characterized by the following:* Molecular formula: C10H18O []* Molecular weight: 154.25 g/mol []* Spectroscopic data: Specific spectroscopic data, including IR, UV, 1H NMR, 13C NMR, and MS, can be found in the literature to confirm its structure. [, , ]

Q2: How does the particle size of plant material influence the yield and composition of this compound in essential oils?

A2: Studies on Eucalyptus camaldulensis leaves revealed that finer powder fractions (<100 μm and 100–200 μm) yielded higher this compound content in essential oils compared to unsieved powder. This suggests that grinding and fractionation can concentrate this compound and other bioactive compounds. []

Q3: What are some of the key biological activities attributed to this compound?

A3: Research suggests this compound possesses various pharmacological properties, including:

- Analgesic effects: It shows promise in alleviating neuropathic pain, potentially by modulating NMDAR signaling and GABAergic neurotransmission in the spinal cord. []

- Anti-inflammatory activity: Studies suggest it may reduce inflammation, contributing to its potential in treating conditions like otitis media. []

- Antimicrobial properties: this compound exhibits activity against various bacteria and fungi. []

Q4: How does this compound interact with its molecular targets to exert its effects?

A4: While the precise mechanisms are still under investigation, current research points to several potential interactions:

- NMDAR signaling modulation: this compound, in a dual-target compound, demonstrated the ability to block the interaction between PSD-95 and nNOS, key downstream components of the NMDAR pathway implicated in neuropathic pain. []

- GABAAR potentiation: It selectively potentiates α2-containing GABAARs, potentially contributing to its analgesic effects and preventing tolerance development. []

Q5: Is there evidence of resistance development to this compound's biological effects?

A5: Currently, there is limited research specifically focusing on resistance mechanisms to this compound. Further investigation is needed to determine if and how resistance might emerge with prolonged exposure.

Q6: How is this compound used in traditional medicine?

A6: this compound has a history of use in traditional medicine systems, particularly in Asia, for its therapeutic properties. It's incorporated into various formulations, including:* Topical applications: this compound is found in traditional plasters and ointments, often combined with other herbs, for treating pain, inflammation, and skin conditions. []* Oral preparations: It's included in some traditional herbal remedies for conditions like angina pectoris. []

Q7: Are there any novel drug delivery approaches being explored for this compound?

A7: Research is exploring the incorporation of this compound into advanced drug delivery systems to enhance its therapeutic efficacy:* Polymer-stabilized liquid crystals: Borneol derivatives have been used as chiral monomers to fabricate polymer-stabilized cholesteric texture (PSCT) liquid crystal cells, offering potential in controlled drug release applications. []

Q8: What analytical techniques are employed for the characterization and quantification of this compound?

A8: Several analytical methods are utilized for this compound analysis, including:* Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for identifying and quantifying this compound in complex mixtures, such as essential oils and plant extracts. [, , , , , , ]* Gas Chromatography (GC): GC coupled with different detectors like FID is employed for quantitative analysis of this compound in pharmaceutical preparations. [, ]

Q9: What is the toxicological profile of this compound, and are there any safety concerns?

A9: While generally considered safe for use in traditional medicine and as a food additive, comprehensive toxicological data is limited. Further studies are needed to determine its long-term safety profile and potential adverse effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.